molecular formula C11H11ClF3NO2 B13002844 tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate

tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate

Cat. No.: B13002844
M. Wt: 281.66 g/mol
InChI Key: TYDZYQOVUCHVSV-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate: is an organic compound that belongs to the class of nicotinates. It is characterized by the presence of a tert-butyl group, a chloro substituent, and a trifluoromethyl group attached to a nicotinate core.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted nicotinates, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The chloro substituent may also play a role in the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

Molecular Formula

C11H11ClF3NO2

Molecular Weight

281.66 g/mol

IUPAC Name

tert-butyl 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C11H11ClF3NO2/c1-10(2,3)18-9(17)6-5-16-8(12)4-7(6)11(13,14)15/h4-5H,1-3H3

InChI Key

TYDZYQOVUCHVSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1C(F)(F)F)Cl

Origin of Product

United States

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